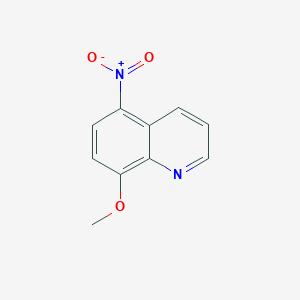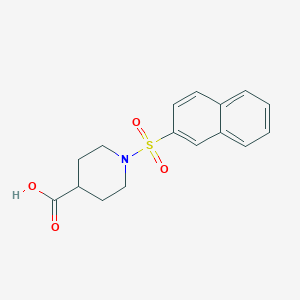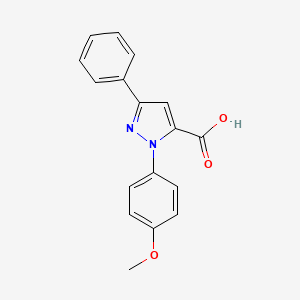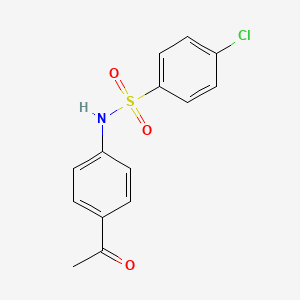
N-(4-acetylphenyl)-4-chlorobenzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(substituted phenyl)-2-chloroacetamides has been described, and these compounds have shown antimicrobial potential . Another study reported the synthesis of N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand with group 6B metal hexacarbonyls .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has been synthesized through a highly efficient and simple route. This method offers advantages such as excellent yields, short reaction times, and high purity. The chemical and crystal structure of this compound has been determined using various spectroscopic techniques and single crystal X-ray structure analysis (Kobkeatthawin, Chantrapromma, Kumar, & Fun, 2017).
Biological Evaluation and Antimicrobial Properties
- Derivatives of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide have been synthesized and screened for their biological potential, including antimicrobial properties. These derivatives have shown moderate to good activities against Gram-negative and Gram-positive bacteria, and enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).
Antitumor Activity and Molecular Docking
- Certain chlorinated derivatives of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide exhibited significant in vitro antitumor activity against specific cell lines. These compounds have also been studied for their potential interaction against specific enzymes through molecular docking and Density Functional Theory (DFT) calculations (Fahim & Shalaby, 2019).
Conformational Studies
- The role of chlorine substitutions in the conformation and supramolecular architecture of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide derivatives has been explored. These studies help establish structural relationships and understand the impact of chloro substitution on molecular conformation and crystal assembly (Fernandes et al., 2011).
Cytotoxicity and Carbonic Anhydrase Inhibition
- Sulfonamide-chalcone derivatives, including those derived from N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, have been synthesized and their crystal structures determined. These compounds have shown cytotoxic activity against various cancer cell lines, highlighting their potential in cancer research (Castro et al., 2015).
Solid-Liquid Phase Equilibrium and Solution Thermodynamics
- The solubility and solid-liquid phase equilibrium of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide in various solvents have been studied. This research is crucial for understanding the synthesis and separation processes of chemical intermediates in the industry (Wu & Li, 2020).
Photooxidation Studies
- Studies on the photooxidation of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide derivatives have been conducted, contributing to the understanding of their environmental fate and transformation (Miller & Crosby, 1983).
Direcciones Futuras
The future directions for the study of “N-(4-acetylphenyl)-4-chlorobenzenesulfonamide” could include further investigation into its synthesis, chemical reactions, and potential biological activities. The antimicrobial potential of similar compounds suggests that “N-(4-acetylphenyl)-4-chlorobenzenesulfonamide” could also be studied in this context .
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-10(17)11-2-6-13(7-3-11)16-20(18,19)14-8-4-12(15)5-9-14/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSOCGFNKXLNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356926 | |
| Record name | N-(4-Acetyl-phenyl)-4-chloro-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-chlorobenzenesulfonamide | |
CAS RN |
72178-38-2 | |
| Record name | N-(4-Acetyl-phenyl)-4-chloro-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



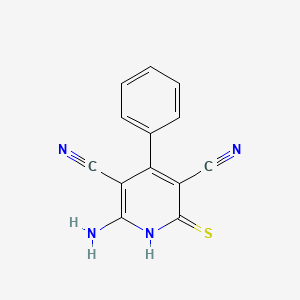
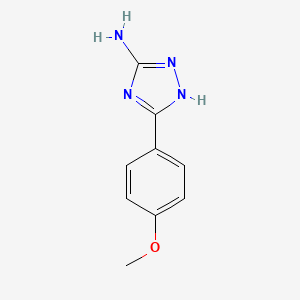
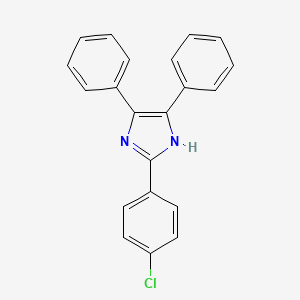
![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)
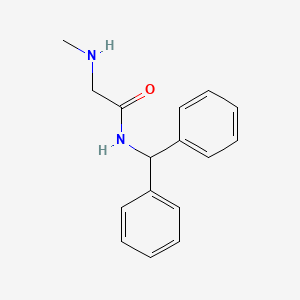
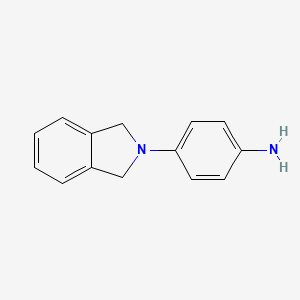
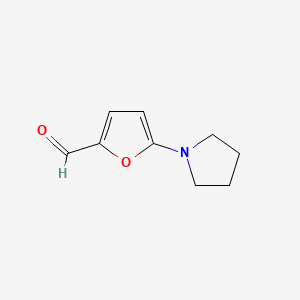
![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)
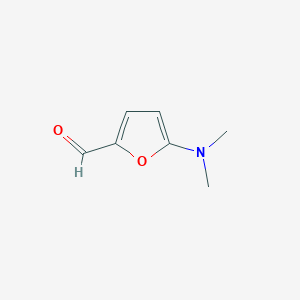
![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)
